
(2R)-3-Benzyl-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Benzyl-2-methylpentanoic acid, also known as BMPPA, is a chemical compound with the molecular formula C14H20O2. It is a chiral compound, meaning it has a non-superimposable mirror image. BMPPA has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2R)-3-Benzyl-2-methylpentanoic acid is not fully understood. However, research has shown that (2R)-3-Benzyl-2-methylpentanoic acid inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, (2R)-3-Benzyl-2-methylpentanoic acid has been shown to protect against oxidative stress and apoptosis, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
(2R)-3-Benzyl-2-methylpentanoic acid has been shown to have a number of biochemical and physiological effects. Research has shown that (2R)-3-Benzyl-2-methylpentanoic acid can reduce inflammation and oxidative stress, which are involved in a number of diseases. Additionally, (2R)-3-Benzyl-2-methylpentanoic acid has been shown to improve cognitive function and memory, which may be useful in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-3-Benzyl-2-methylpentanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, (2R)-3-Benzyl-2-methylpentanoic acid has been shown to have low toxicity, which makes it a good candidate for therapeutic applications. However, one limitation is that the mechanism of action of (2R)-3-Benzyl-2-methylpentanoic acid is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of future directions for research on (2R)-3-Benzyl-2-methylpentanoic acid. One direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, research could focus on the neuroprotective properties of (2R)-3-Benzyl-2-methylpentanoic acid and its potential use in treating neurological disorders. Another direction could be to study the mechanism of action of (2R)-3-Benzyl-2-methylpentanoic acid in more detail, which could lead to the development of more targeted therapeutic interventions.
Synthesemethoden
(2R)-3-Benzyl-2-methylpentanoic acid can be synthesized using a variety of methods. One method involves the reaction of benzylmagnesium chloride with 2-methylpentanoyl chloride, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 2-methylpentanoyl chloride with benzyl alcohol in the presence of a base, followed by acid-catalyzed esterification.
Wissenschaftliche Forschungsanwendungen
(2R)-3-Benzyl-2-methylpentanoic acid has been studied for its potential therapeutic applications. Research has shown that (2R)-3-Benzyl-2-methylpentanoic acid has anti-inflammatory properties and may be useful in treating inflammatory diseases such as arthritis. Additionally, (2R)-3-Benzyl-2-methylpentanoic acid has been shown to have neuroprotective properties and may be useful in treating neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2R)-3-benzyl-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXXCVNOONKYRF-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Benzyl-2-methylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)
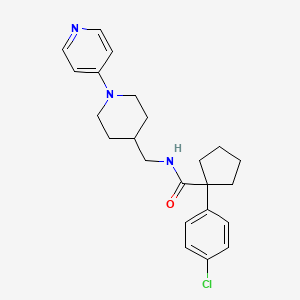

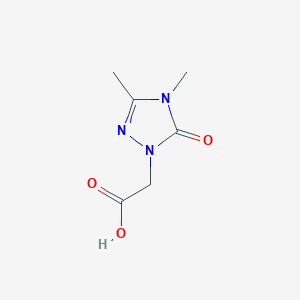
![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
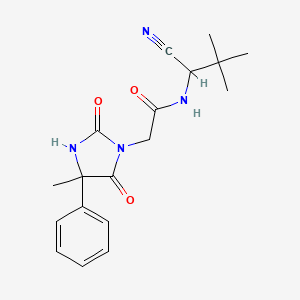
![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
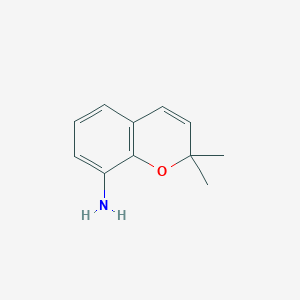
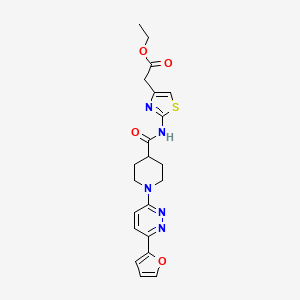
![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)